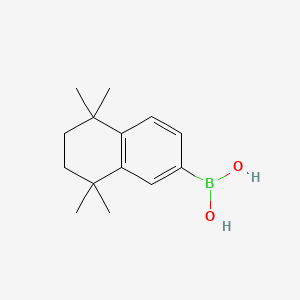

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Vue d'ensemble

Description

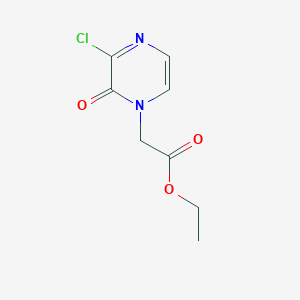

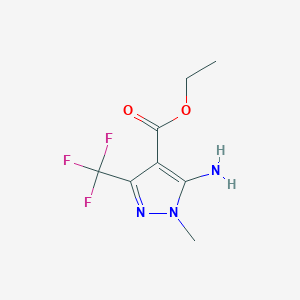

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C14H21BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Mécanisme D'action

Target of Action

The primary target of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is the retinoic acid receptor (RAR) . RARs are nuclear transcription factors that play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a selective RARα agonist . As an agonist, it binds to the RARα receptor, activating it. This activation triggers a series of intracellular events, including the transcription of genes that possess retinoic acid responsive elements .

Biochemical Pathways

The activation of RARα by this compound affects various biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular behavior and function.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and context. Generally, activation of RARα can lead to changes in cell growth, differentiation, and apoptosis . This can have significant effects in various biological contexts, including development and disease.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the tetralin derivative, (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl) bromide.

Borylation Reaction: The bromide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Hydrolysis: The resulting boronate ester is hydrolyzed to yield the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.

Esterification: It can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Solvents: Organic solvents such as THF, toluene, and dimethylformamide (DMF) are frequently employed.

Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols/Ketones: Resulting from oxidation reactions.

Boronate Esters: Produced via esterification.

Applications De Recherche Scientifique

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has diverse applications in scientific research:

Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: Investigated for its potential in the development of boron-containing drugs, which can exhibit unique biological activities.

Catalysis: Employed in the development of new catalytic systems for various organic transformations.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane: A boronate ester derivative with similar reactivity.

2-Naphthylboronic Acid: Shares structural similarities but lacks the tetramethyl groups.

Uniqueness: (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to its tetramethyl-substituted naphthalene ring, which can influence its reactivity and steric properties, making it suitable for specific synthetic applications where other boronic acids might not be as effective.

This compound’s versatility and unique structure make it a valuable tool in various fields of chemical research and industrial applications.

Propriétés

IUPAC Name |

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9,16-17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNRLONOXGRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438592 | |

| Record name | (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169126-63-0 | |

| Record name | (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)

![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)

![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)